molecular formula C7F12O2 B1141247 Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene] CAS No. 37626-13-4

Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]

Cat. No. B1141247
CAS RN: 37626-13-4
M. Wt: 344.0545384
InChI Key:
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Description

Synthesis Analysis

Copolymers of tetrafluoroethylene (TFE) and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) are synthesized in supercritical carbon dioxide at low temperatures using bis(perfluoro-2-N-propoxypropionyl) peroxide as an initiator. This method produces copolymers with various compositions and molecular weights in yields as high as 74% (Michel, Resnick, Kipp, & Desimone, 2003).

Molecular Structure Analysis

The molecular structure of the copolymer, focusing on the orientation and morphology when grown on substrates like poly(tetrafluoroethylene), shows that the crystalline lamellae grow perpendicular to the PTFE chain direction. This analysis helps understand the polymer's epitaxial conditions and structural conformation (Brinkmann et al., 2009).

Chemical Reactions and Properties

The radiation chemistry of this copolymer, particularly when exposed to gamma-irradiation under vacuum, involves predominant main chain scission. This results in the formation of new carboxylate end groups and terminal unsaturation, significantly impacting its chemical properties (Forsythe, Hill, Logothetis, & Whittaker, 1999).

Physical Properties Analysis

The addition of nanoscale, nonporous fumed silica particles to the copolymer increases penetrant permeability coefficients. This modification alters the size selectivity of the polymer and its interaction with molecules like n-butane, indicating significant changes in physical properties upon filler addition (Merkel et al., 2003).

Chemical Properties Analysis

The solubility and sorption of gases and vapors in the copolymer, as well as its interaction with organic solvents, reveal its selective permeability and potential for plasticization. These characteristics are crucial for applications requiring gas separation and material processing (Merkel, Bondar, Nagai, & Freeman, 1999).

Scientific Research Applications

  • Plasticization : The copolymers of this material, known as Teflon AF1600 and AF2400, have been studied for plasticization with various fluorous compounds. This research suggests their potential in creating materials with tailored thermal properties (Lugert, Lodge, & Bühlmann, 2008).

  • Sorption and Transport : Studies have shown that adding nanoscale fumed silica to this polymer can systematically increase permeability coefficients, indicating potential for filtration and separation technologies (Merkel et al., 2003).

  • Radiation Chemistry : The radiation chemistry of this copolymer has been investigated, particularly its behavior under gamma-irradiation, suggesting its use in radiation-sensitive applications (Forsythe et al., 1999).

  • Optical and Electrical Properties : This polymer is known for its unique electrical and optical properties, high chemical and thermal stability, and solubility in selected solvents, making it useful in advanced technology sectors (Kořínek, 1994).

  • Water-Oxidation Catalysis : The polymer has been applied in stabilizing molecular assemblies on electrodes for water-oxidation catalysis, demonstrating its potential in energy-related applications (Eberhart et al., 2017).

  • Copolymerization : Research on copolymerizing tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in supercritical carbon dioxide has been conducted, showing versatility in producing copolymers with various compositions (Michel et al., 2003).

  • Gas Sorption : Studies on gas sorption in this polymer, especially regarding hydrocarbon and perfluorocarbon gases, have been conducted, indicating its potential in gas separation and storage applications (Merkel et al., 1999).

  • Ion-Selective Potentiometry : This polymer has been used as a matrix for ion-selective electrodes, demonstrating its potential in analytical chemistry (Lai et al., 2009).

  • Hydrophobic Coatings : The polymer has been applied in creating hydrophobic films with potential applications in coatings and surface treatments (Phani & Haefke, 2004).

Mechanism of Action

properties

IUPAC Name

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQVMMYKXQPUNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37626-13-4
Record name Perfluoro(2,2-dimethyl-1,3-dioxole)-tetrafluoroethylene copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37626-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is known about the degradation mechanism of Teflon AF upon exposure to 157 nm ultraviolet light?

A1: Research has shown that Teflon AF undergoes photodegradation when exposed to 157 nm ultraviolet light. The degradation primarily targets the dioxole units within the polymer structure []. This process leads to the formation of hexafluoroacetone as a major volatile byproduct []. Additionally, the degradation results in various chain-end species and the generation of both main-chain and chain-end carbon-centered radicals []. Notably, the degradation sensitivity increases with higher dioxole content, as observed in the Teflon AF series: AF 1200, 1600, and 2400 [].

Q2: How does the presence of water vapor affect the performance of SnO2-based chemiresistive hydrogen sensors, and how can Teflon AF mitigate this issue?

A2: Water vapor significantly impacts the performance of SnO2-based chemiresistive hydrogen sensors, leading to a decrease in response value and prolonged response/recovery times []. Teflon AF, specifically AF-2400, can be applied as a breathable and hydrophobic coating to address this challenge []. Its high water vapor barrier properties, with a He/H2O selectivity of 99, effectively protect the sensor from humidity while maintaining gas permeability []. This protection results in enhanced sensor stability and improved anti-humidity performance [].

Q3: Can Teflon AF be used to improve the transfer of CVD monolayer graphene, and what implications does this have for sensor and electronic applications?

A3: Yes, Teflon AF, particularly AF1600, has been successfully utilized as a sacrificial layer for the clean transfer of chemical vapor deposited (CVD) monolayer graphene []. This method minimizes contamination and defects, crucial for preserving the electrical and mechanical properties of graphene for high-performance sensor and electronic applications [].

Q4: How does the choice of gate dielectric material, specifically Cytop versus Teflon AF2400, influence the contact resistance in high-mobility organic thin-film transistors (OTFTs)?

A4: Studies comparing Cytop and Teflon AF2400 as gate dielectrics in OTFTs revealed that despite having identical metal/OSC interfaces, devices using Cytop exhibited higher contact resistance than those with AF2400 []. This difference is attributed to increased charge trapping at the OSC/dielectric interface with Cytop, likely due to structural differences and the significant disparity in their glass transition temperatures []. This finding highlights the crucial role of the gate dielectric in achieving optimal OTFT performance.

Q5: Can Teflon AF improve the sensitivity of organ-on-chip (OOC) systems for analyzing hydrophobic compounds like cannabinoids?

A5: Yes, functionalizing OOC systems with Teflon AF can significantly enhance the detection sensitivity for hydrophobic compounds like cannabinoids []. Teflon AF's "non-stick" properties minimize the absorption of these compounds, a common issue with PDMS-based OOC systems []. Experiments using cannabidiol (CBD) demonstrated a substantial increase in detected CBD signals in Teflon AF-modified microchannels compared to unmodified ones, both under static incubation and perfusion conditions []. This improvement allows for more accurate and reliable quantitative analysis of hydrophobic compounds in OOC systems.

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